(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide
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Overview
Description
“(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide” is a chemical compound with a complex structure. Let’s break it down:
IUPAC Name: this compound
Molecular Formula: CHClNO
This compound belongs to the class of enamide derivatives, characterized by the presence of a conjugated double bond and an amide functional group. It exhibits interesting properties due to its unique structural features.
Preparation Methods
Synthetic Routes::
Knoevenagel Condensation:
- While not widely produced industrially, small-scale synthesis can be adapted for research purposes.
Chemical Reactions Analysis
Reactions::
- KMnO4 , H2 , Pd/C , NaOH , CH3CN , Cl2
Scientific Research Applications
- Medicinal Chemistry :
- Investigated as a potential antitumor agent due to its unique structure.
- Studies explore its cytotoxicity and effects on cancer cell lines.
- Organic Synthesis :
- Used as a building block for the synthesis of more complex molecules.
- Its conjugated system makes it valuable in designing organic materials.
- Agrochemicals :
- Research into its pesticidal properties and herbicidal activity.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with cellular targets.
- Further studies are needed to elucidate specific pathways and molecular targets.
Comparison with Similar Compounds
- Similar compounds include other enamide derivatives, such as (E)-cinnamic acid derivatives and related furan-based structures.
- What sets “(2E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide” apart is its combination of cyano functionality, dichlorophenyl group, and furan ring.
Properties
Molecular Formula |
C15H10Cl2N2O2 |
---|---|
Molecular Weight |
321.2 g/mol |
IUPAC Name |
(E)-2-cyano-N-(3,4-dichlorophenyl)-3-(5-methylfuran-2-yl)prop-2-enamide |
InChI |
InChI=1S/C15H10Cl2N2O2/c1-9-2-4-12(21-9)6-10(8-18)15(20)19-11-3-5-13(16)14(17)7-11/h2-7H,1H3,(H,19,20)/b10-6+ |
InChI Key |
BJEZMFVFXILCGT-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(\C#N)/C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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